molecular formula C17H26N4O2 B2376017 1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034583-91-8

1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2376017
CAS No.: 2034583-91-8
M. Wt: 318.421
InChI Key: XGOKJSISJGVCKY-UHFFFAOYSA-N
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Description

1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting with a pyridine derivative, the piperidine ring can be formed through hydrogenation or other cyclization reactions.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via nucleophilic substitution or other suitable reactions.

    Urea Formation: The final step involves the formation of the urea linkage, which can be achieved by reacting an amine with an isocyanate or through carbamate intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at different positions, particularly at the piperidine or pyridine rings.

    Reduction: Reduction reactions could target the pyridine ring or the urea linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development, particularly for targeting neurological or cardiovascular diseases.

    Biological Research: Studying its effects on cellular pathways and molecular targets.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or ion channels, modulating their activity. The molecular pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-4-yl)piperidine: Shares the pyridine and piperidine moieties.

    Tetrahydro-2H-pyran-4-yl derivatives: Compounds with similar tetrahydropyran structures.

Uniqueness

1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c22-17(20-15-5-11-23-12-6-15)19-13-14-3-9-21(10-4-14)16-1-7-18-8-2-16/h1-2,7-8,14-15H,3-6,9-13H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOKJSISJGVCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2CCOCC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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